Cas no 933-80-2 (6-Chloro-2-methylpyrimidine-4,5-diamine)

6-Chloro-2-methylpyrimidine-4,5-diamine structure
933-80-2 structure
Product Name:6-Chloro-2-methylpyrimidine-4,5-diamine
Numero CAS:933-80-2
MF:C5H7ClN4
MW:158.58887887001
MDL:MFCD00234120
CID:797281
PubChem ID:594145
Update Time:2024-10-26

6-Chloro-2-methylpyrimidine-4,5-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Chloro-2-methylpyrimidine-4,5-diamine
    • 4,5-Pyrimidinediamine,6-chloro-2-methyl-
    • 6-chloro-4,5-diamino-2-methylpyrimidine
    • 6-Chloro-2-methyl-4,5-pyrimidinediamine
    • SGPFPRGCGZLZPP-UHFFFAOYSA-N
    • 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
    • 6-chloro-2-methylpyrimidine-4,5-diamin
    • 6-chloro-2-methyl-pyrimidine-4,5-diamine
    • 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
    • 6-Chloro-2-methyl-4,5-pyrimidinediamine (ACI)
    • Pyrimidine, 4,5-diamino-6-chloro-2-methyl- (7CI, 8CI)
    • C77201
    • 933-80-2
    • CS-0045785
    • EN300-7241089
    • MFCD00234120
    • DS-15928
    • DB-359403
    • DTXSID60344053
    • SY317160
    • AC-907/25004456
    • SB57709
    • SCHEMBL116212
    • AKOS022183071
    • MDL: MFCD00234120
    • Inchi: 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
    • Chiave InChI: SGPFPRGCGZLZPP-UHFFFAOYSA-N
    • Sorrisi: ClC1C(N)=C(N)N=C(C)N=1

Proprietà calcolate

  • Massa esatta: 158.0359239g/mol
  • Massa monoisotopica: 158.0359239g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 6
  • XLogP3: 0.5
  • Superficie polare topologica: 77.8

Proprietà sperimentali

  • Densità: 1.5±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 314.3±37.0°C at 760 mmHg
  • Punto di infiammabilità: 143.9±26.5 °C
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

6-Chloro-2-methylpyrimidine-4,5-diamine Informazioni sulla sicurezza

6-Chloro-2-methylpyrimidine-4,5-diamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UY127-1g
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2 95+%
1g
3473CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UY127-100mg
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2 95+%
100mg
626CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UY127-250mg
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2 95+%
250mg
1312CNY 2021-05-08
Chemenu
CM255863-1g
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2 95%
1g
$355 2021-08-04
Chemenu
CM255863-5g
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2 95%
5g
$1066 2021-08-04
Chemenu
CM255863-10g
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2 95%
10g
$1636 2021-08-04
TRC
C380095-250mg
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2
250mg
$207.00 2023-05-18
TRC
C380095-2.5g
6-Chloro-2-methylpyrimidine-4,5-diamine
933-80-2
2.5g
$1642.00 2023-05-18
eNovation Chemicals LLC
D760445-5g
4,5-Pyrimidinediamine, 6-chloro-2-methyl-
933-80-2 95+%
5g
$260 2024-06-06
eNovation Chemicals LLC
D760445-25g
4,5-Pyrimidinediamine, 6-chloro-2-methyl-
933-80-2 95+%
25g
$840 2024-06-06

6-Chloro-2-methylpyrimidine-4,5-diamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  25 min, 120 °C
Riferimento
Thiopurine derivative-induced Fpg/Nei DNA glycosylase inhibition: structural, dynamic and functional insights
Rieux, Charlotte; Goffinont, Stephane; Coste, Franck ; Tber, Zahira; Cros, Julien; et al, International Journal of Molecular Sciences, 2020, 21(6),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Ethanol ;  4 h, 160 °C
Riferimento
Preparation of substituted pyrimidine and pyrimidoindole compounds as anti-tubulin, antimitotic, antitumor, anti-opportunistic agents, dihydrofolate reductase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  heated
Riferimento
Discovery and optimization of novel purines as potent and selective CB2 agonists
Hollinshead, Sean P.; Astles, Peter C.; Chambers, Mark G.; Johnson, Michael P.; Palmer, John; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4962-4966

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Ammonia Solvents: Isopropanol ;  16 h, 150 °C; 150 °C → rt
Riferimento
Preparation of purine compounds as CB2 agonists for the treatment of pain
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 120 °C
Riferimento
N8-Glycosylated 8-Azapurine and Methylated Purine Nucleobases: Synthesis and Study of Base Pairing Properties
Leonczak, Piotr; Srivastava, Puneet; Bande, Omprakash; Schepers, Guy; Lescrinier, Eveline; et al, Journal of Organic Chemistry, 2019, 84(21), 13394-13409

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Ammonia ;  4 h, 120 °C
Riferimento
Preparation of 6-substituted-9H-purine derivatives for the treatment and prevention of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Isopropanol ;  16 h, 150 °C
Riferimento
Pteridines as fungicides, insecticides and antiparasitics and their preparation and use in agricultural and veterinary fields
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  10 min, 100 °C; 100 °C → 70 °C; overnight, 70 °C
Riferimento
Preparation of substituted purine compounds as CRF1 receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Ethanol ;  18 °C; 13.5 h, 15 psi, 120 °C
Riferimento
Preparation of heterocyclic compounds as transglutaminase 2 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  18 h, 120 °C
Riferimento
Compositions and methods using the same for treatment of neurodegenerative and mitochondrial disease
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Isopropanol ;  18 h, 150 °C
Riferimento
Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 100 °C
Riferimento
Preparation of purinamine compounds treatment of neurodegenerative and mitochondrial disease
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  25 min, 120 °C
Riferimento
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases
Smith, Adrian L.; D'Angelo, Noel D.; Bo, Yunxin Y.; Booker, Shon K.; Cee, Victor J.; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5188-5219

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ;  25 min, 120 °C; 120 °C → rt
Riferimento
Preparation of heteroaryl compounds as PIKK inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ;  25 min, 120 °C; 120 °C → rt
Riferimento
Preparation of 3-azaheterocyclyl-N-(substituted monocyclyl or bicyclyl)pyridine-2-amines and analogs as PI3 kinase and/or mTOR inhibitors for treating cancers
, United States, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt; 2 h, rt
Riferimento
Preparation of imidazopyrimidines as modulators of transient receptor potential TRPV1 channel proteins.
, United States, , ,

6-Chloro-2-methylpyrimidine-4,5-diamine Raw materials

6-Chloro-2-methylpyrimidine-4,5-diamine Preparation Products

6-Chloro-2-methylpyrimidine-4,5-diamine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
Numero d'ordine:A922703
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:33
Prezzo ($):464.0/800.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
A922703
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):464.0/800.0
Email